Methyl 11-fluoroundecanoate

Description

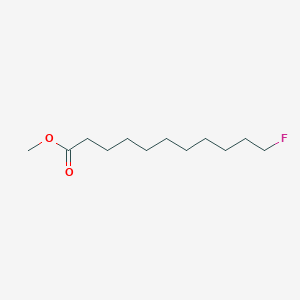

Methyl 11-fluoroundecanoate is a fluorinated fatty acid methyl ester (FAME) with the chemical formula C₁₂H₂₃FO₂. It consists of an 11-carbon aliphatic chain with a fluorine atom substituted at the terminal (11th) carbon and a methyl ester group at the carboxyl end. This compound is structurally significant due to the strategic placement of fluorine, which imparts unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C12H23FO2 |

|---|---|

Molecular Weight |

218.31 g/mol |

IUPAC Name |

methyl 11-fluoroundecanoate |

InChI |

InChI=1S/C12H23FO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 |

InChI Key |

IPTYCJDZMKDQSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-fluoroundecanoate can be synthesized through several methods. One common approach involves the fluorination of undecanoic acid derivatives. The process typically includes the following steps:

Starting Material: The synthesis begins with undecanoic acid or its derivatives.

Fluorination: The undecanoic acid derivative is subjected to fluorination using reagents such as diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions.

Esterification: The resulting 11-fluoroundecanoic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-fluoroundecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: 11-fluoroundecanoic acid or other oxidized derivatives.

Reduction: 11-fluoroundecanol or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 11-fluoroundecanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 11-fluoroundecanoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis to release the active fluorinated acid, which can then interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Methyl 11-(Phenylsulfonyl)undecanoate

- Molecular Formula : C₁₈H₂₈O₄S

- Molecular Weight : 340.48 g/mol

- Key Features :

- Contains a phenylsulfonyl group at the 11th carbon, introducing steric bulk and polar characteristics.

- The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

- Applications: Likely used as an intermediate in organic synthesis or surfactants due to its amphiphilic structure .

Comparison with Methyl 11-Fluoroundecanoate:

- The fluorine atom in this compound provides electronegativity and smaller steric hindrance compared to the bulky phenylsulfonyl group.

- This compound is expected to exhibit higher volatility and lower polarity, favoring use in lipid-based drug delivery systems .

1-Fluoro Undecane

- Molecular Formula : C₁₁H₂₃F

- Molecular Weight : 174.30 g/mol

- Key Features: A fluoroalkane with fluorine at the 1st carbon position. Nonpolar and inert, used as a solvent or lubricant additive.

Comparison with this compound:

- The terminal fluorine in both compounds reduces reactivity, but the ester group in this compound introduces polarity, enabling solubility in both hydrophobic and hydrophilic matrices.

- 1-Fluoro undecane lacks functional groups for further chemical modifications, limiting its utility in synthetic applications .

Perfluorinated Dodecanoic Acid Derivatives

- Examples: Hexacosafluoro-dodecane (C₁₂F₂₆, MW 662.11 g/mol) Docosafluoro-11-(trifluoromethyl)dodecanoic acid (C₁₂HF₂₃O₂, MW 700.09 g/mol)

- Key Features :

Comparison with this compound:

- This compound has only one fluorine atom, reducing environmental persistence compared to perfluorinated compounds.

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |

|---|---|---|---|---|

| This compound | C₁₂H₂₃FO₂ | 218.31 (estimated) | Fluoroester | Terminal fluorine, moderate polarity |

| Methyl 11-(phenylsulfonyl)undecanoate | C₁₈H₂₈O₄S | 340.48 | Phenylsulfonyl ester | Bulky substituent, high reactivity |

| 1-Fluoro undecane | C₁₁H₂₃F | 174.30 | Fluoroalkane | Nonpolar, inert |

| Hexacosafluoro-dodecane | C₁₂F₂₆ | 662.11 | Perfluoroalkane | Extreme stability, environmental hazard |

Analytical and Research Findings

- Spectroscopic Characterization: NMR and FTIR: Fluorine substitution induces distinct shifts in ¹⁹F NMR and alters C-F stretching vibrations in FTIR (~1100–1200 cm⁻¹), enabling precise structural identification . GC-MS: Used to differentiate between fluorinated and non-fluorinated FAMEs based on fragmentation patterns (e.g., loss of HF or ester groups) .

- Environmental and Toxicological Insights: Perfluorinated compounds (e.g., PFDA) are regulated under ECHA SVHC guidelines due to persistence, whereas mono-fluorinated esters like this compound are less scrutinized .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Methyl 11-fluoroundecanoate with high purity?

- Methodological Answer : Synthesis typically involves fluorination of undecanoic acid derivatives followed by esterification. Key steps include:

- Fluorination : Use of KF or AgF as fluorinating agents under anhydrous conditions, monitored via <sup>19</sup>F NMR to confirm substitution at the 11th carbon .

- Esterification : Reaction with methanol in the presence of H2SO4 or BF3 as a catalyst. Purification via vacuum distillation or preparative HPLC is critical to isolate >98% purity .

- Characterization : Confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR, FTIR (C-F stretch ~1150–1250 cm<sup>−1</sup>), and GC-MS .

Q. How can researchers validate the thermodynamic stability of this compound under varying conditions?

- Methodological Answer :

- DSC/TGA : Measure melting point (Tm) and decomposition temperature (Td) via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, methyl esters of similar chain lengths (e.g., methyl tetradecanoate) show Tm ~290–292 K and ΔfusH ~50.21 kJ/mol .

- Vapor Pressure Analysis : Use Antoine equation parameters derived from experimental data (e.g., coefficients from Rose and Schrodt, 1963) to model volatility .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- GC-FID/MS : Quantify residual solvents or unreacted precursors with flame ionization detection (FID) or mass spectrometry (MS). Calibration curves using internal standards (e.g., methyl heptadecanoate) improve accuracy .

- ICP-OES : Detect trace metal contaminants (e.g., Ag from fluorination) with inductively coupled plasma optical emission spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported C-F bond dissociation energies for this compound?

- Methodological Answer :

- Comparative Studies : Replicate experimental conditions from conflicting studies (e.g., calorimetry vs. computational DFT calculations) and control variables like solvent polarity and temperature.

- Uncertainty Analysis : Evaluate instrument precision (e.g., ±0.8 kJ/mol for ΔvapH in methyl tetradecanoate) and methodological biases (e.g., gas-phase vs. solution-phase measurements).

- Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., NIST reference methods) .

Q. What strategies optimize the regioselectivity of fluorination in undecanoate derivatives?

- Methodological Answer :

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) to direct fluorine incorporation at the 11th carbon. Monitor reaction kinetics via in situ <sup>19</sup>F NMR .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene) to assess steric/electronic influences on selectivity .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and predict favorable pathways .

Q. How do fluorinated chain lengths impact the compound’s interactions with lipid bilayers in biophysical studies?

- Methodological Answer :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess insertion efficiency into DPPC monolayers. Compare with non-fluorinated analogs .

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., CHARMM36) to model fluorine’s hydrophobic/hydrophilic balance. Validate with experimental DSC data on membrane phase transitions .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting solubility values for this compound in aqueous systems?

- Methodological Answer :

- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask or column-elution methods. Note temperature control (e.g., ±0.1°C) and solvent pre-saturation .

- Structural Analog Data : Compare with methyl perfluorooctanoate (PFOA), which shows log Pow ~5.1–7.2 due to fluorine’s hydrophobicity .

Q. How should researchers address discrepancies in NMR chemical shift assignments for fluorinated esters?

- Methodological Answer :

- Reference Standards : Use perdeuterated solvents and internal standards (e.g., TMS for <sup>1</sup>H, CFCl3 for <sup>19</sup>F) .

- 2D NMR Techniques : Apply HSQC and HMBC to resolve overlapping signals. For example, C-F coupling in <sup>13</sup>C NMR can confirm substitution patterns .

Ethical & Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in biomedical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.